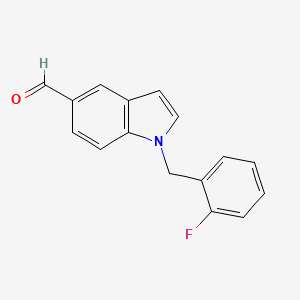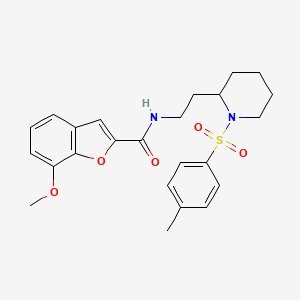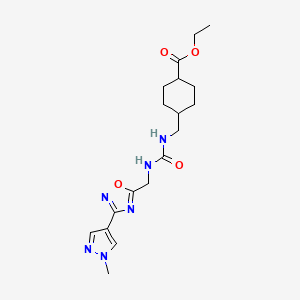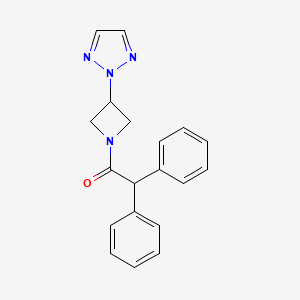
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorobenzyl refers to the presence of a benzyl group that is attached to a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for “this compound”.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the conditions and reagents used . Without specific context or literature, it’s challenging to provide a detailed chemical reactions analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, play a significant role in organic chemistry due to their presence in a wide range of natural and synthetic biologically active molecules. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions emerging as a versatile tool for accessing complex indole structures. These methods allow for efficient synthesis with broad functional group tolerance, offering pathways to fine chemicals, agrochemical, and pharmaceutical intermediates in a more environmentally friendly manner compared to traditional approaches (Cacchi & Fabrizi, 2005).
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for the efficient preparation of substituted indoles, including 2-substituted and 2,3-disubstituted indoles, from related precursors. These methodologies utilize microwave-assisted conditions or reactions with aromatic or α,β-unsaturated aldehydes to yield high-purity indoles. Such techniques demonstrate the adaptability and efficiency of modern synthetic procedures in creating complex indole derivatives, which can serve as intermediates in the synthesis of natural products and other bioactive molecules (Kraus & Guo, 2008; Kraus & Guo, 2009).
Catalytic Activity and Synthesis of Fluorinated Indoles
The catalytic activity of various catalysts, including nickel ferrite nanoparticles, has been explored for the synthesis of indole derivatives with fluorine substitutions. These studies highlight the potential of catalysis in creating fluorinated indole compounds, which are valuable in medicinal chemistry due to their altered physicochemical properties compared to their non-fluorinated counterparts. Such synthetic strategies expand the toolkit available for designing indole-based molecules with potential therapeutic applications (Rao et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![5-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2847497.png)

![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)

![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)


